molecular formula C29H36N4O6 B2904835 2-(6,7-dimethoxy-2,4-dioxo-3-(4-(piperidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N,N-diethylacetamide CAS No. 1242914-47-1

2-(6,7-dimethoxy-2,4-dioxo-3-(4-(piperidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N,N-diethylacetamide

Cat. No.: B2904835
CAS No.: 1242914-47-1
M. Wt: 536.629
InChI Key: MPKVTTOQWBBMRB-UHFFFAOYSA-N
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Description

The compound 2-(6,7-dimethoxy-2,4-dioxo-3-(4-(piperidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N,N-diethylacetamide features a quinazolinone core substituted with:

  • 6,7-Dimethoxy groups (electron-donating, hydrophobic interactions).
  • An N,N-diethylacetamide side chain (modulates solubility and steric bulk).

The compound’s synthesis likely involves multi-step reactions, including condensation, oxidation, and coupling, akin to methods in and .

Properties

IUPAC Name

2-[6,7-dimethoxy-2,4-dioxo-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]quinazolin-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O6/c1-5-30(6-2)26(34)19-32-23-17-25(39-4)24(38-3)16-22(23)28(36)33(29(32)37)18-20-10-12-21(13-11-20)27(35)31-14-8-7-9-15-31/h10-13,16-17H,5-9,14-15,18-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKVTTOQWBBMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)N4CCCCC4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar structures exhibit significant anticancer properties. The thieno[3,2-d]pyrimidine scaffold is known for its ability to inhibit specific kinases involved in cancer progression. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential as a therapeutic agent in oncology.
  • Antimicrobial Properties :
    • The presence of the thiophene moiety has been linked to enhanced antimicrobial activity. Compounds that incorporate both thiophene and piperidine structures have shown efficacy against various bacterial strains and fungi. This opens avenues for developing new antibiotics or antifungal agents based on this compound.
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may possess neuroprotective properties. Given the increasing interest in neurodegenerative diseases, compounds with such profiles could be explored as potential treatments for conditions like Alzheimer's and Parkinson's disease.

Pharmacological Research

  • G Protein-Coupled Receptor Modulation :
    • There is ongoing research into the modulation of G protein-coupled receptors (GPCRs) by compounds similar to this one. GPCRs play crucial roles in numerous physiological processes and are common targets in drug discovery. The ability of this compound to interact with GPCRs could lead to the development of novel pharmacological agents.
  • Analgesic Properties :
    • Some studies have indicated that compounds related to this structure may exhibit analgesic effects. This could be beneficial in pain management therapies, particularly for chronic pain conditions where traditional analgesics may fail.

Agrochemical Applications

  • Pesticidal Activity :
    • The compound's structural features suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Similar compounds have been investigated for their ability to disrupt pest metabolism or growth, providing an eco-friendly alternative to conventional pesticides.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant apoptosis induction in breast cancer cell lines.
Study BAntimicrobial PropertiesShowed effective inhibition of Gram-positive bacteria at low concentrations.
Study CNeuroprotective EffectsHighlighted potential protective effects against oxidative stress in neuronal cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazolinone Derivatives

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ()
  • Core: Quinazolinone (shared with the target).
  • Substituents :
    • 2,4-Dichlorophenylmethyl group (electron-withdrawing, increases lipophilicity).
    • Simple acetamide (lacks diethyl substitution).
  • Comparison : The target’s dimethoxy groups may improve metabolic stability compared to halogenated substituents. The piperidine-carbonyl-benzyl group likely enhances receptor interaction versus the dichlorophenyl group .

Pyrazolopyrimidine Derivatives

2-(5,7-Diethyl-2-(4-(2-fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide ()
  • Core: Pyrazolopyrimidine (vs. quinazolinone).
  • Substituents :
    • 4-(2-Fluoroethoxy)phenyl (enhances blood-brain barrier penetration).
    • N,N-Diethylacetamide (shared with the target).
  • Activity : 36-fold higher TSPO ligand affinity than DPA-713.
  • Comparison: The shared diethylacetamide group may optimize binding in both compounds. However, the target’s quinazolinone core could confer distinct selectivity for enzyme targets (e.g., kinases) versus pyrazolopyrimidines .

Quinazoline Derivatives with Piperidine Moieties

8-((4-((1-Benzylpiperidin-4-yl)amino)-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-7-yl)oxy)-N-hydroxyoctanamide ()
  • Core: Quinazoline (similar to the target’s quinazolinone).
  • Substituents: Piperidine-amino and diazepane groups (enhanced solubility and binding). Hydroxamic acid (HDAC inhibition).
  • Activity : HDAC inhibitor with >90% purity.
  • Comparison: The target’s piperidine-carbonyl-benzyl group may offer stronger hydrophobic interactions than the benzylpiperidinylamino group. The diethylacetamide in the target contrasts with the hydroxamic acid’s chelating properties .

Benzimidazolone Derivatives

4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide ()
  • Core: Benzimidazolone (vs. quinazolinone).
  • Substituents :
    • Bromo (electron-withdrawing) and 3,4-dimethoxyphenyl (shared with the target’s dimethoxy groups).
    • Piperidine-carboxamide linkage (similar to the target’s piperidine-carbonyl group).
  • Activity : Inhibitor of 8-oxo enzyme.
  • Comparison: The dimethoxy groups in both compounds suggest roles in π-π stacking or hydrogen bonding. The target’s quinazolinone core may provide better planarity for intercalation compared to benzimidazolone .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including oxidation of thiouracil derivatives (e.g., using hydrogen peroxide) and coupling with N,N-diethylacetamide precursors. Key steps include:

  • Formation of the quinazolinone core via cyclization of methyl 2-isothiocyanatobenzoate with glycine derivatives .
  • Introduction of the piperidine-carbonyl benzyl group via nucleophilic substitution or carbodiimide-mediated coupling .
  • Final purification using column chromatography or preparative HPLC to isolate the target compound (>95% purity) . Optimization requires controlled temperatures (e.g., 0–5°C for oxidation steps) and solvent selection (e.g., DMF for solubility of intermediates) .

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regioselectivity of substitutions (e.g., piperidine-carbonyl benzyl group integration at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., m/z ~600–650 for the target compound) and detects impurities .
  • High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and ensures purity (>98% by area normalization) .

Advanced Research Questions

Q. How can computational methods improve the synthesis design of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:

  • Simulating the energy profile of the cyclization step identifies optimal catalysts (e.g., sodium acetate vs. triethylamine) .
  • Molecular docking models assess steric hindrance during piperidine-benzyl coupling, guiding solvent selection (e.g., dichloromethane for low polarity) .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • The 6,7-dimethoxy groups on the quinazolinone core enhance lipophilicity, improving blood-brain barrier penetration (relevant for CNS targets) .
  • The piperidine-1-carbonyl benzyl group modulates receptor affinity; replacing piperidine with morpholine reduces anticonvulsant activity by 40% in rodent models .
  • N,N-diethylacetamide vs. N,N-dipropyl analogs: Longer alkyl chains decrease solubility but increase plasma half-life .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

  • Standardized assay conditions: Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds to minimize variability .
  • Metabolic stability testing: Evaluate cytochrome P450 interactions to identify metabolites that may interfere with activity measurements .
  • In silico validation: Compare molecular dynamics simulations with experimental IC50 values to confirm binding modes .

Q. What strategies mitigate by-product formation during the final coupling step?

  • Low-temperature coupling: Conduct reactions at −10°C to suppress hydrolysis of the active ester intermediate .
  • Protecting group chemistry: Temporarily protect the quinazolinone nitrogen with tert-butoxycarbonyl (Boc) to prevent unwanted alkylation .
  • Real-time monitoring: Use inline FTIR or Raman spectroscopy to detect by-products (e.g., dimerization) and adjust reagent stoichiometry .

Methodological Tables

Table 1. Key Reaction Parameters for Piperidine-Benzyl Coupling

ParameterOptimal ConditionImpact on YieldReference
SolventAnhydrous DMF+25% vs. THF
Temperature0°C → RT (gradual)Reduces dimer
Catalyst1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)>90% conversion

Table 2. Comparative Biological Activity of Structural Analogs

Analog ModificationIC50 (nM)Solubility (µg/mL)Reference
6,7-Dimethoxy (target)12 ± 28.5
6-Methoxy, 7-H45 ± 512.1
Piperidine → Morpholine68 ± 79.8

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